molecular formula C19H26N6O3 B15103432 tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B15103432
M. Wt: 386.4 g/mol
InChI Key: KVBAUCHHAPDDHV-UHFFFAOYSA-N
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Description

tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group, a piperidine ring, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The overall yield of the synthesis can be around 59.5% .

Chemical Reactions Analysis

Types of Reactions: tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound’s biological applications include its use as a building block for the development of pharmaceuticals and bioactive molecules. Its tetrazole moiety is particularly valuable for creating compounds with potential therapeutic effects .

Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for drug discovery and development .

Industry: Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness: tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is unique due to its combination of a tetrazole moiety with a piperidine ring and a tert-butyl carbamate group. This structure provides distinct chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl N-[1-[4-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-14(6-8-16)17(26)24-11-9-15(10-12-24)20-18(27)28-19(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,27)

InChI Key

KVBAUCHHAPDDHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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